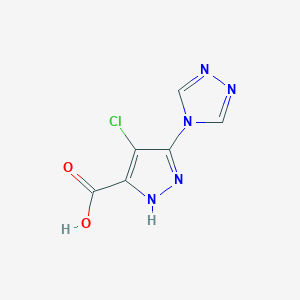

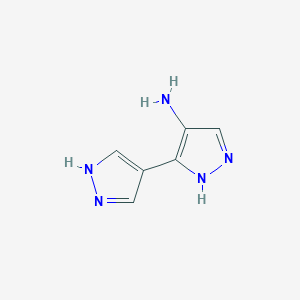

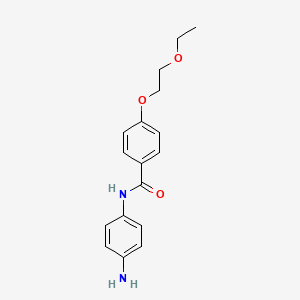

![molecular formula C29H29NO2 B1385248 3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040682-56-1](/img/structure/B1385248.png)

3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline

Übersicht

Beschreibung

“3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline” is a complex organic compound, likely belonging to the class of compounds known as phenethylamines . Phenethylamines are a broad class of chemicals which include a phenethylamine backbone, consisting of a phenyl ring bound to an amino (NH2) group through a two-carbon chain .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group . The exact synthesis would depend on the desired isomer and the available starting materials. It’s important to note that the order of reactions is often critical to the success of the overall scheme .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenethylamine backbone suggests that it may have similar structural characteristics to other phenethylamines .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Phenethylamines can undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, shape, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure

Research on the synthesis of related compounds has been a prominent area of focus. Studies have investigated the reaction paths and products in the synthesis of similar compounds, such as 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde, highlighting key intermediates and reaction paths (Zhang et al., 2015). The molecular structure of closely related compounds like N-benzylidene-aniline has been examined using techniques such as gas electron diffraction and molecular mechanics calculations, revealing insights into the stability and conformation of these molecules (Trætteberg et al., 1978).

Spectroscopy and Vibrational Analysis

Spectroscopic investigations, such as Fourier transform infrared (FT-IR) and Raman spectroscopy, have been conducted on aniline derivatives to analyze their vibrational modes and electronic properties. These studies provide a comprehensive understanding of the fundamental modes of compounds like 4-nitro-3-(trifluoromethyl)aniline (Saravanan et al., 2014).

Crystallography and Molecular Interactions

Crystallographic analysis of aniline derivatives has been used to elucidate their molecular structure and understand supramolecular interactions. For instance, studies on 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline reveal how molecular interactions, such as hydrogen bonds, influence the compound's structural properties (Su et al., 2013).

Organic Synthesis and Reactions

The synthesis and reaction pathways of aniline derivatives are significant for understanding their applications in organic chemistry. Studies have explored the synthesis of N-benzyl-3-anilinopropanamides and their cyclization, providing insights into reaction mechanisms and yields (Nnamonu et al., 2013).

Organometallic Chemistry

Research in organometallic chemistry has examined reactions involving anilines, such as the study of anilines' reactions with a fourteen-electron iridium(I) bis(phosphinite) complex, revealing details about N-H oxidative addition versus Lewis base coordination (Sykes et al., 2006).

Photoreceptor Applications

Anilides derived from anilines have been synthesized for use in photoreceptor-grade azo pigments, demonstrating the utility of anilines in specialized applications like imaging and printing technology (Law et al., 1993).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-phenylethoxy)-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO2/c1-3-10-24(11-4-1)18-20-31-28-16-9-15-27(22-28)30-23-26-14-7-8-17-29(26)32-21-19-25-12-5-2-6-13-25/h1-17,22,30H,18-21,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPERCMBVKUXNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

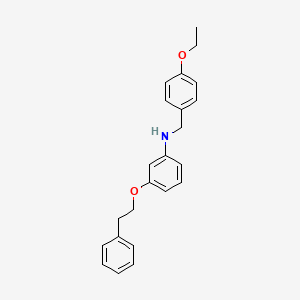

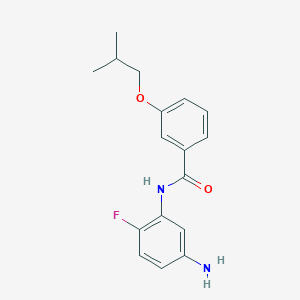

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)

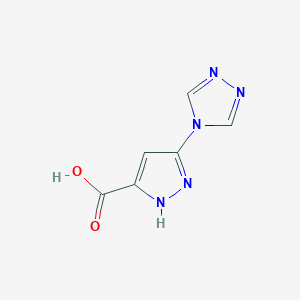

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

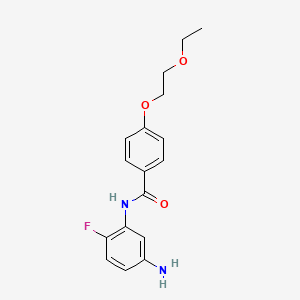

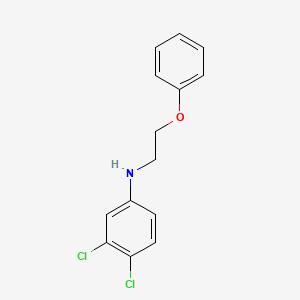

![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)

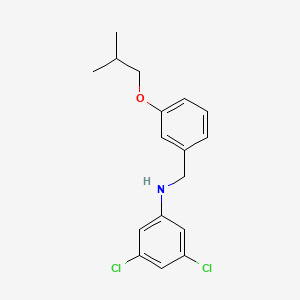

![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)

![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)